4-Benzyloxyphenylglyoxal hydrate
Overview
Description
4-Benzyloxyphenylglyoxal hydrate is an organic compound with the molecular formula C15H14O4 It is a derivative of phenylglyoxal, featuring a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-benzyloxybenzaldehyde and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylglyoxal derivatives.
Scientific Research Applications
4-Benzyloxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is primarily due to the presence of the glyoxal group, which is highly electrophilic and can react with nucleophiles such as amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: A simpler analog without the benzyloxy group.
4-Methoxyphenylglyoxal: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Hydroxyphenylglyoxal: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxyphenylglyoxal hydrate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the synthesis of more complex organic compounds or in biochemical studies.
Properties
IUPAC Name |
2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHXZNJDSHRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661712 | |
Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63846-62-8 | |
Record name | [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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